![molecular formula C12H18FN3 B1519227 [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine CAS No. 1096817-40-1](/img/structure/B1519227.png)

[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine

Vue d'ensemble

Description

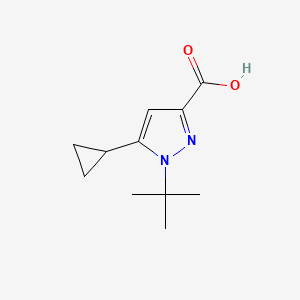

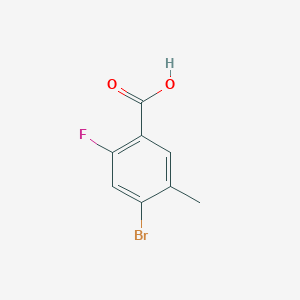

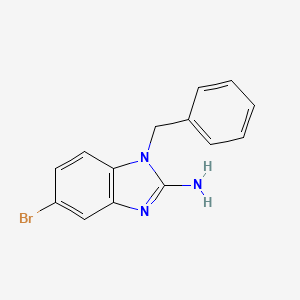

“[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine” is a chemical compound with the molecular formula C12H18FN3 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Molecular Structure Analysis

The molecular structure of “[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine” consists of a phenyl ring substituted with a fluoro group at the 5-position and a methylpiperazinyl group at the 2-position . The exact 3D conformation and stereochemistry would require further analysis, potentially using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

“[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine” has a molecular weight of 223.29 and a predicted density of 1.133±0.06 g/cm3 . The predicted boiling point is 346.1±42.0 °C . Further properties such as solubility, stability, and optical activity would require additional analysis.Applications De Recherche Scientifique

Sigma Receptor Ligands

A study by Perregaard et al. (1995) synthesized a series of phenylpiperazine derivatives, including compounds with 4-fluorophenyl substituents, demonstrating high affinity for sigma 1 and sigma 2 binding sites. These compounds also exhibited affinity for various receptors such as serotonin 5-HT1A and 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors, indicating their potential as selective sigma 2 ligands with implications for anxiolytic activity and CNS penetration (Perregaard, Moltzen, Meier, & Sanchez, 1995).

Serotonin 5-HT1A Receptor-Biased Agonists

Sniecikowska et al. (2019) developed novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors, showing significant antidepressant-like activity. This research highlights the compound's selective activity and favorable pharmacokinetic profile, suggesting potential as an antidepressant drug candidate (Sniecikowska et al., 2019).

Synthesis of Benzimidazoles

Menteşe et al. (2015) reported on the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, utilizing microwave heating. This study focused on the efficient synthesis method of benzimidazoles, which could be applied to similar compounds for various scientific applications (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).

5-HT2C Receptor Agonists

Kimura et al. (2004) explored the pharmacological profile of YM348, a novel 5-HT2C receptor agonist, indicating its potential in inducing penile erections and hypolocomotion in rats, suggesting applications in studying sexual dysfunction and locomotor activity (Kimura et al., 2004).

Acetylcholinesterase Inhibitors

Saeedi et al. (2019) designed arylisoxazole‐phenylpiperazine derivatives as selective acetylcholinesterase inhibitors. This work demonstrated the potential of these compounds in addressing neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) (Saeedi et al., 2019).

Propriétés

IUPAC Name |

[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3/c1-15-4-6-16(7-5-15)12-3-2-11(13)8-10(12)9-14/h2-3,8H,4-7,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMZOFLJBIZANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate](/img/structure/B1519159.png)

![Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate](/img/structure/B1519165.png)